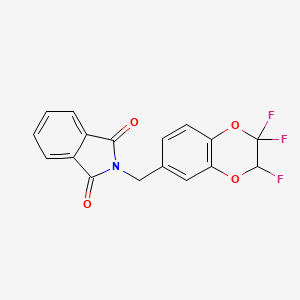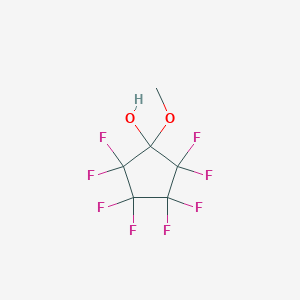
5-Methyl-1,4-benzodioxan-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,4-benzodioxan-2,3-dione (MBD) is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. MBD is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, an antioxidant, and as a drug.
科学的研究の応用
5-Methyl-1,4-benzodioxan-2,3-dione has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 1,4-dihydrobenzodioxins, 1,4-dihydropyridines, and 1,2-benzisoxazoles. This compound has also been used as an antioxidant in food products, cosmetics, and pharmaceuticals. Additionally, this compound has been studied as a potential drug for the treatment of various medical conditions, such as cancer, diabetes, and Alzheimer’s disease.
作用機序
The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione is not fully understood. It is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. This compound may also act as an antitumor agent by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound may have anti-inflammatory, antioxidant, and antitumor effects. Additionally, this compound may have a role in regulating glucose metabolism and may be beneficial in the treatment of diabetes.
実験室実験の利点と制限
The use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments has several advantages. This compound is a versatile compound that can be used in a variety of synthetic reactions. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, this compound is a relatively unstable compound and can degrade over time.
将来の方向性
There are several potential future directions for the use of 5-Methyl-1,4-benzodioxan-2,3-dione. One potential direction is the use of this compound in the development of new drugs for the treatment of various medical conditions. Additionally, this compound could be used as an antioxidant in food products, cosmetics, and pharmaceuticals. Finally, this compound could also be used in the synthesis of new compounds with potential applications in various scientific fields.
合成法
5-Methyl-1,4-benzodioxan-2,3-dione can be synthesized through several different methods. The most common method is the Knoevenagel condensation reaction, in which this compound is produced from the reaction of an aldehyde and an aromatic nitrile. This reaction is typically carried out in an organic solvent such as acetone or ethanol. Another method of synthesizing this compound is the Biginelli reaction, which involves the reaction of an aldehyde, a urea, and an aromatic nitrile. This reaction is commonly carried out in an aqueous solution.
特性
IUPAC Name |
5-methyl-1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBOKBMRQWIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)









